

X-ray crystal structure of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate**

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An Objective Comparison of the X-ray Crystal Structure of **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** and Structurally Related Piperazine Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the structural features of **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** and other notable piperazine derivatives with determined X-ray crystal structures. While a specific public crystal structure for **1-Benzyl 2-methyl piperazine-1,2-dicarboxylate** is not readily available, this guide leverages crystallographic data from closely related compounds to offer valuable structural insights. The piperazine scaffold is a cornerstone in medicinal chemistry, and understanding its conformational preferences is crucial for rational drug design.[\[1\]](#)

Comparative Analysis of Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of piperazine derivatives, offering a basis for structural comparison. The conformation of the piperazine ring, typically a chair form, and the orientation of its substituents are critical determinants of a molecule's biological activity.

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Piperazine Ring Conformation	Ref.
4-(2-methoxyphenyl)picrazinium	C ₁₁ H ₁₇ N ₂ O ⁺	C ₇ H ₃ N	Triclinic P-1	7.3729	---	---	---	Chair	[2]
3,5-dinitro-2-oxo-2H-piperazine									
1-Benzenesulfonaphthalimide	C ₂₃ H ₂₄ N ₂ O ₂ S	Monoclinic P2 ₁ /c	13.2390	9.1960	18.5810	110.873		Chair	[3]
1,4-Diphenylpicrazine	C ₁₆ H ₁₈ N ₂	Orthorhombic Pbca	8.6980	8.4287	17.6359	---		Chair	[4]
1,4-Dibenzylpiperazine	C ₁₈ H ₂₂ N ₂	Orthorhombic Pbca	7.5130	19.127	21.366	---		Chair	

Experimental Protocols

Detailed methodologies are essential for the synthesis and structural determination of novel compounds. Below are generalized protocols for the synthesis of piperazine derivatives and their structural analysis by X-ray crystallography.

General Synthesis of Monosubstituted Piperazine Derivatives

A common method for the synthesis of N-monosubstituted piperazines involves the direct alkylation or arylation of piperazine. The following is a generalized procedure based on established methods.^{[5][6]}

Materials:

- Piperazine (or piperazine hexahydrate)
- Appropriate alkyl or aryl halide (e.g., Benzyl chloride)
- Solvent (e.g., Ethanol, DMF)
- Base (e.g., K_2CO_3 , triethylamine, or excess piperazine)
- Acid for salt formation (e.g., HCl)

Procedure:

- Dissolve piperazine in the chosen solvent. In some procedures, a piperazine salt is used or formed in situ to control reactivity.^[5]
- Add the base to the reaction mixture.
- Slowly add the alkyl or aryl halide to the mixture, often at an elevated temperature (e.g., 65°C).^[5]
- Stir the reaction mixture for a specified time until the reaction is complete, which can be monitored by techniques like TLC.

- After cooling, the reaction mixture is worked up. This may involve filtering off any precipitated salts.
- The product can be isolated from the filtrate, often by precipitation as a hydrochloride salt by adding a solution of HCl in an appropriate solvent.[5]
- The crude product is then purified, typically by recrystallization from a suitable solvent like ethanol or isopropanol.[6]

Single-Crystal X-ray Diffraction

This is a standard technique for determining the three-dimensional structure of a crystalline compound.

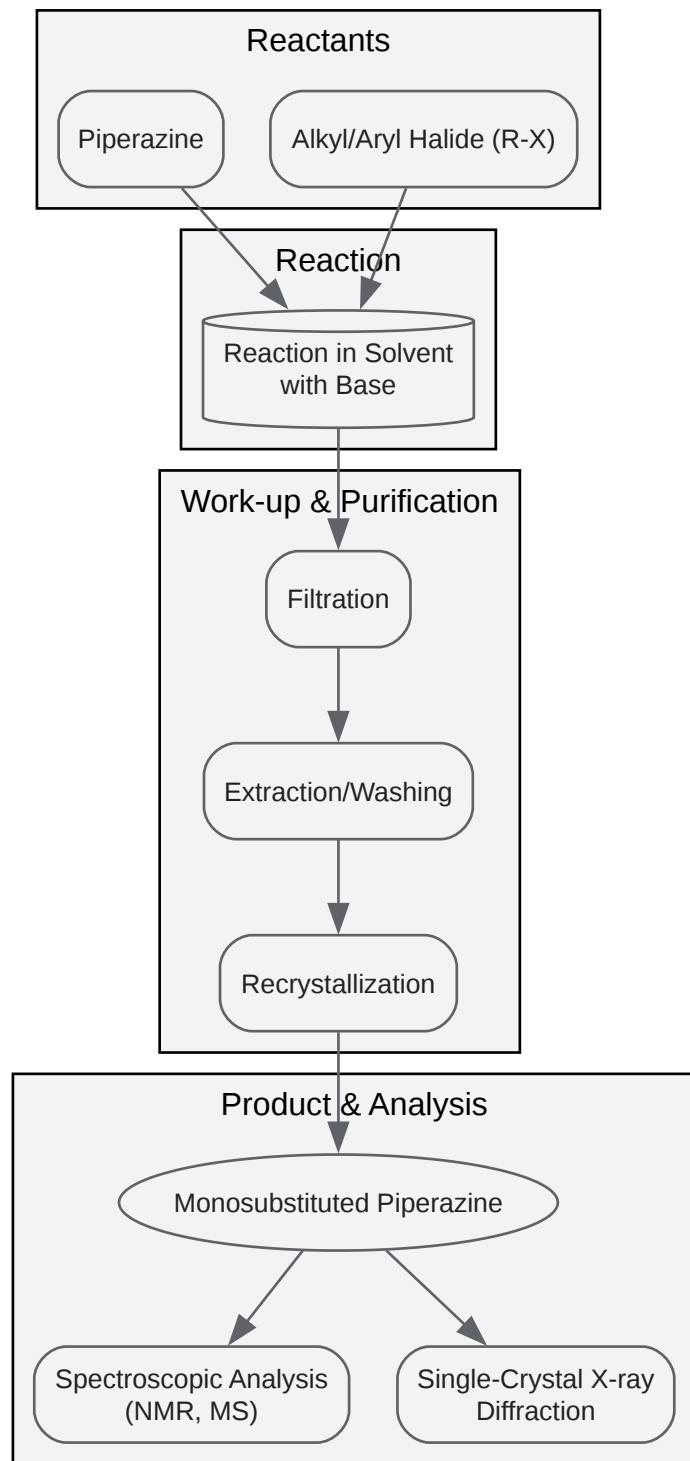
Procedure:

- Crystal Growth: Grow single crystals of the purified compound. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion.
- Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.
- Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined to best fit the experimental data.
- Data Validation and Deposition: The final structure is validated and can be deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizations

The following diagrams illustrate a generalized synthetic workflow for piperazine derivatives.

General Synthetic Workflow for Piperazine Derivatives

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- To cite this document: BenchChem. [X-ray crystal structure of 1-Benzyl 2-methyl piperazine-1,2-dicarboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1285356#x-ray-crystal-structure-of-1-benzyl-2-methyl-piperazine-1-2-dicarboxylate>]

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